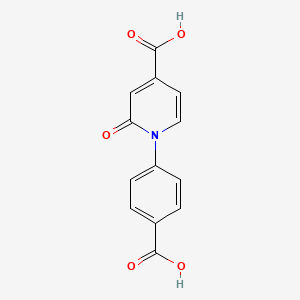
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
概要
説明
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a carboxyphenyl group attached to a dihydropyridine ring, which also contains a carboxylic acid group
準備方法
The synthesis of 1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-carboxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired product after subsequent hydrolysis and purification steps.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine derivatives.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like sulfuric acid for esterification reactions. Major products formed from these reactions include quinoline derivatives, dihydropyridine derivatives, and various esters and amides.
科学的研究の応用
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials, such as polymers and metal-organic frameworks, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of 1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s ability to chelate metal ions also plays a role in its biological and chemical activities.
類似化合物との比較
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be compared with other similar compounds, such as:
4-Carboxyphenylboronic acid: Both compounds contain a carboxyphenyl group, but differ in their core structures and reactivity.
Tetrakis(4-carboxyphenyl)porphyrin: This compound has multiple carboxyphenyl groups and is used in different applications, such as photodynamic therapy and catalysis.
4-Benzoyl-1-(4-carboxy-phenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid: This compound shares the carboxyphenyl group but has a pyrazole core, leading to different chemical properties and applications.
The uniqueness of this compound lies in its dihydropyridine core, which imparts specific chemical reactivity and potential biological activities not found in the other compounds.
特性
分子式 |
C13H9NO5 |
|---|---|
分子量 |
259.21 g/mol |
IUPAC名 |
1-(4-carboxyphenyl)-2-oxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-11-7-9(13(18)19)5-6-14(11)10-3-1-8(2-4-10)12(16)17/h1-7H,(H,16,17)(H,18,19) |
InChIキー |
QRMIWCPVDQEXGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC(=CC2=O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Amino-3-fluoro-3'-nitro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8304790.png)


![5-(5-Aza-spiro[2.4]hept-5-yl)-4-chloro-2-nitro-phenylamine](/img/structure/B8304800.png)

![5-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B8304824.png)


![3-(3,6-difluoropyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8304863.png)


![6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B8304888.png)
![1,1-Dimethylethyl 4-[bis(phenylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B8304895.png)
